molecular formula C₁₂H₂₀N₄O₃S B023202 Desmethyl Ranitidine CAS No. 66357-25-3

Desmethyl Ranitidine

Cat. No. B023202
CAS RN: 66357-25-3
M. Wt: 300.38 g/mol
InChI Key: WZLBVRXZNDXPPW-UHFFFAOYSA-N
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Description

Synthesis Analysis

Desmethyl Ranitidine is synthesized through modifications to the Ranitidine structure, involving interactions with cytochrome P-450 enzymes. These processes emphasize the compound's interaction with the enzyme system, highlighting the significance of the nitro and amine groups in its molecular framework (Rendic, Kajfez, & Ruf, 1983).

Molecular Structure Analysis

Desmethyl Ranitidine's molecular structure is critical for its biochemical interactions. Notably, its interaction with cytochrome P-450 and the presence of functional groups such as nitro and amine groups play a significant role in its biochemical activity. These structural features are essential for understanding its mechanism of action and interactions within biological systems (Rendic, Kajfez, & Ruf, 1983).

Chemical Reactions and Properties

The chemical behavior of Desmethyl Ranitidine, including its interactions with oxidants and potential for forming reactive metabolites, is an area of interest. Its reactivity with singlet oxygen and hydroxyl radicals suggests potential pathways for degradation and interaction with other compounds in the environment (Latch et al., 2003).

Physical Properties Analysis

The physical properties of Desmethyl Ranitidine, such as its solubility, melting point, and stability, are influenced by its molecular structure. The compound's interaction with different solvents and its behavior under various environmental conditions are important for understanding its physical characteristics and stability (Mirmehrabi et al., 2004).

Chemical Properties Analysis

Desmethyl Ranitidine's chemical properties, including its reactivity, degradation pathways, and interactions with biological molecules, are crucial for its understanding. Its formation of nitroso derivatives under certain conditions and interaction with oxidative species highlights the complexity of its chemical behavior (Maura et al., 1983).

Scientific Research Applications

  • Cancer Treatment : It may have potential in treating gastric cancer by inhibiting T suppresser activity and increasing interleukin 2 production by lymphocytes (Fielding, 1998).

  • Gastric Acid Secretion : Desmethyl ranitidine is a more potent histamine H2 receptor antagonist compared to Cimetidine, with a greater ability to suppress gastric acid secretion (Brater, Peters, Eshelman & Richardson, 1982). It's effective in inhibiting gastric acid secretion in vivo as well (Daly, Humphray & Stables, 1981).

  • Treatment of Ulcers and Hypersecretory Conditions : It is used in the short-term treatment of active duodenal ulcers and gastric hypersecretory conditions (Gaginella & Bauman, 1983).

  • Drug Interactions and Anesthesia : Large doses of ranitidine can have anticholinesterase, ganglion blocking, and neuromuscular blocking activities, which may lead to drug interactions during anesthetic procedures (Gwee & Cheah, 1986).

  • Gastrointestinal Disorders : Ranitidine is effective in treating and preventing gastrointestinal disorders associated with gastric acid secretion, like peptic ulcer disease (Frampton & McTavish, 1994). A specific study also mentions its effectiveness in increasing the healing rate of duodenal and gastric ulcers compared to cimetidine (Brogden, Carmine, Heel, Speight & Avery, 1982).

  • Alcohol Interaction : Desmethyl ranitidine does not alter serum ethanol levels in fed, nonalcoholic men, which is relevant for its use in combination with alcohol consumption (Raufman, Notar-Francesco, Raffaniello & Straus, 1993).

  • Carcinogenic Risks : Oral intake of ranitidine increases urinary excretion of N-nitrosodimethylamine (NDMA), a potent carcinogen, indicating potential risks with chronic consumption (Zeng & Mitch, 2016).

  • Childhood Acid-Peptic Disease Treatment : It is safe and effective for children with acid-peptic disease and can be considered as a first-line treatment for severe oesophagitis or peptic ulceration (Kelly, 1994).

  • Biological Assays : A specific assay can determine the levels of desmethylranitidine in human plasma and urine (Mihaly, Drummer, Marshall, Smallwood & Louis, 1980).

Safety And Hazards

Avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The FDA has requested manufacturers to withdraw all prescription and over-the-counter ranitidine drugs from the market immediately due to the presence of a contaminant known as N-Nitrosodimethylamine (NDMA) in ranitidine medications . Future research and development efforts may focus on finding alternatives to ranitidine-containing medicines .

properties

IUPAC Name

(E)-1-N-methyl-1-N'-[2-[[5-(methylaminomethyl)furan-2-yl]methylsulfanyl]ethyl]-2-nitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3S/c1-13-7-10-3-4-11(19-10)9-20-6-5-15-12(14-2)8-16(17)18/h3-4,8,13-15H,5-7,9H2,1-2H3/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZLBVRXZNDXPPW-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(O1)CSCCNC(=C[N+](=O)[O-])NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC1=CC=C(O1)CSCCN/C(=C/[N+](=O)[O-])/NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desmethyl Ranitidine

Synthesis routes and methods

Procedure details

A mixture of 2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethanamine (0.9 g) and N-methyl-1-methylthio-2-nitro-etheneamine was heated at 100°-120° for 30 mins under water pump pressure. The residue was purified by column chromatography (silica/methanol: 0.88 ammonia) to give N-[2-[[[5-(methylamino)methyl-2-furanyl]methyl]thio]ethyl]-N'-methyl-2-nitro-1,1-ethenediamine which was crystallised from acetonitrile m.p. 106°-108° (0.65 g).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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